molecular formula C21H23N3OS2 B2516795 (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 2097939-43-8

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No. B2516795
CAS RN: 2097939-43-8
M. Wt: 397.56
InChI Key: BOEUQJKIXSUGCY-RMKNXTFCSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a prop-2-enamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated double bonds. The pyrazole and thiophene rings are aromatic, which may contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the double bond in the prop-2-enamide group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a pyrazole ring could potentially make the compound more polar .

Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds related to the specified chemical structure have been synthesized and tested for their biological activities, including antioxidant, antitumor, and antimicrobial effects. For instance, the study by El‐Borai et al. (2013) on pyrazolopyridines demonstrates significant antioxidant activity through DPPH assay and noteworthy antitumor activity against liver and breast cell lines, alongside antimicrobial efficacy against various bacterial and fungal strains (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). This indicates the potential of compounds with similar structural features for applications in combating oxidative stress, cancer, and infections.

Heterocyclic Synthesis

The structural complexity and diversity of pyrazole and enaminone derivatives enable the synthesis of a wide variety of heterocyclic compounds, which are crucial for the development of new pharmaceuticals. Research by Fadda et al. (2012) demonstrates the utility of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, which could serve as building blocks for designing drugs with improved efficacy and specificity (Fadda, Etman, El-Seidy, & Elattar, 2012).

Chemical Reactivity and Synthesis Techniques

The reactivity of compounds containing pyrazole and thiourea with various reagents underlines the synthetic versatility of these molecules, enabling the creation of novel compounds with potential therapeutic applications. Studies like that of Ledenyova et al. (2018) delve into the mechanisms of reactions involving similar compounds, offering insights into novel synthetic pathways and the potential for developing new molecules with enhanced biological activities (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Mechanism of Action

The mechanism of action of this compound is not known without additional context, such as its use in a biological system or a chemical reaction .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity or its reactivity in various chemical reactions .

properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-15-12-16(2)24(23-15)20(18-10-11-27-14-18)13-22-21(25)9-6-17-4-7-19(26-3)8-5-17/h4-12,14,20H,13H2,1-3H3,(H,22,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEUQJKIXSUGCY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=C(C=C2)SC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

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